2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid is a chemical compound with significant relevance in organic chemistry and medicinal applications. It is classified as a fluorinated acetic acid derivative, which implies it contains both fluorine and acetic acid functional groups. The compound's IUPAC name is 2-(2-chloro-6-methoxyphenyl)acetic acid, and its molecular formula is with a molecular weight of 200.62 g/mol . This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals.
The synthesis of 2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid typically involves several steps, including the introduction of the chloro and methoxy groups onto the phenyl ring, followed by the addition of the fluoroacetic acid moiety.
Methods:
Technical Details:
The molecular structure of 2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid can be represented using various chemical notations:
COC1=C(C(=CC=C1)Cl)CC(=O)O
DVHQMZULSWDQIF-UHFFFAOYSA-N
InChI=1S/C9H9ClO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
The structure features a methoxy group (-OCH₃), a chloro substituent (-Cl), and an acetic acid functional group (-COOH), contributing to its reactivity and potential biological activity .
The compound can undergo various chemical reactions typical for carboxylic acids and aromatic compounds:
Technical Details:
The mechanism of action for 2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid in biological systems may involve interactions with specific enzymes or receptors:
Data:
Research into its pharmacological properties is ongoing, focusing on its interaction profiles and therapeutic potential.
Physical Properties:
Chemical Properties:
Relevant Data:
These properties are crucial for determining handling procedures and potential applications in various fields.
The applications of 2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid span several domains:
This compound exemplifies the intersection of synthetic organic chemistry and practical applications in science and industry, highlighting its importance in ongoing research efforts.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3